molecular formula C14H10F3NO2 B1222390 2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

2-((2-(Trifluoromethyl)phenyl)amino)benzoic acid

Cat. No.: B1222390
M. Wt: 281.23 g/mol
InChI Key: ONKHJNFXJDEMNQ-UHFFFAOYSA-N
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Description

O-Trifluoromethylphenyl Anthranilic Acid is an organic compound belonging to the class of aminobenzoic acids. These compounds are characterized by the presence of an amine group attached to the benzene ring. The compound has a molecular formula of C14H10F3NO2 and a molecular weight of 281.23 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the methods for synthesizing O-Trifluoromethylphenyl Anthranilic Acid involves the transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols or amines. This method does not require a transition metal catalyst and is known for its operational simplicity, broad substrate scope, and high step efficiency . Another method involves the reaction of phthalic anhydride with urea, followed by the addition of water to disintegrate the solid .

Industrial Production Methods: The industrial production of O-Trifluoromethylphenyl Anthranilic Acid typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: O-Trifluoromethylphenyl Anthranilic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of O-Trifluoromethylphenyl Anthranilic Acid, which can have different functional groups attached to the benzene ring.

Mechanism of Action

The mechanism of action of O-Trifluoromethylphenyl Anthranilic Acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit the formation of amyloid fibrils by stabilizing the native tetrameric conformation of transthyretin, a protein associated with amyloid diseases . The compound’s effects are mediated through its binding to specific receptors and enzymes, modulating their activity and leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

O-Trifluoromethylphenyl Anthranilic Acid can be compared with other similar compounds, such as:

  • Flufenamic Acid
  • Diclofenac
  • Flurbiprofen
  • Resveratrol

These compounds share structural similarities and exhibit similar biological activities, such as anti-inflammatory and analgesic effects .

Properties

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

2-[2-(trifluoromethyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13(19)20/h1-8,18H,(H,19,20)

InChI Key

ONKHJNFXJDEMNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(F)(F)F

Synonyms

N-(2-trifluoromethylphenyl)anthranilic acid
oFLU cpd

Origin of Product

United States

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